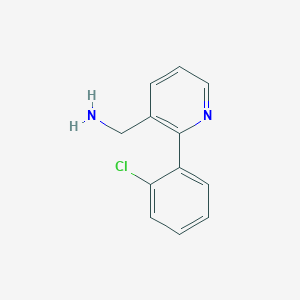

(2S)-aminobutyryl-L-proline n-butylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-Aminobutyryl-L-Prolin-n-Butylamid ist eine kleine Molekülverbindung mit potenziellen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Aminobutyryl-Gruppe und einen Prolin-Rest umfasst, der mit einer n-Butylamid-Kette verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S)-Aminobutyryl-L-Prolin-n-Butylamid beinhaltet typischerweise die Kupplung von (2S)-Aminobuttersäure mit L-Prolin, gefolgt von der Einführung der n-Butylamid-Gruppe. Die Reaktionsbedingungen umfassen häufig die Verwendung von Kupplungsreagenzien wie EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol), um die Bildung der Amidbindung zu erleichtern. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Dimethylformamid unter Inertgasatmosphäre durchgeführt, um Oxidation zu verhindern .

Industrielle Produktionsverfahren

Die industrielle Produktion von (2S)-Aminobutyryl-L-Prolin-n-Butylamid kann eine großtechnische Synthese unter Verwendung automatisierter Peptidsynthesizer umfassen. Diese Maschinen können Aminosäuren und andere Bausteine unter kontrollierten Bedingungen effizient koppeln, wodurch eine hohe Ausbeute und Reinheit gewährleistet wird. Das Endprodukt wird typischerweise mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2S)-Aminobutyryl-L-Prolin-n-Butylamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem wässrigen Medium oder Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung neuer Amidderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

(2S)-Aminobutyryl-L-Prolin-n-Butylamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexer Peptide und Peptidomimetika verwendet.

Biologie: Studien zu seiner potenziellen Rolle bei der Modulation der Enzymaktivität und Protein-Protein-Wechselwirkungen.

Medizin: Untersuchung seiner potenziellen therapeutischen Wirkungen, einschließlich Enzyminhibition und Rezeptormodulation.

Industrie: Einsatz bei der Entwicklung neuer Materialien und Katalysatoren für chemische Reaktionen

Wirkmechanismus

Der Wirkmechanismus von (2S)-Aminobutyryl-L-Prolin-n-Butylamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Eines der Hauptziele ist Tripeptidyl-Peptidase II (TPP2), ein Enzym, das am Proteinabbau beteiligt ist. Die Verbindung hemmt TPP2, indem sie an sein aktives Zentrum bindet und verhindert, dass das Enzym Peptidbindungen spaltet. Diese Hemmung kann zu verschiedenen nachgeschalteten Effekten führen, einschließlich der Modulation von Zellprozessen und Signalwegen .

Wissenschaftliche Forschungsanwendungen

(2S)-aminobutyryl-L-proline n-butylamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.

Biology: Studied for its potential role in modulating enzyme activity and protein-protein interactions.

Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

Industry: Utilized in the development of novel materials and catalysts for chemical reactions

Wirkmechanismus

The mechanism of action of (2S)-aminobutyryl-L-proline n-butylamide involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary targets is tripeptidyl-peptidase II (TPP2), an enzyme involved in protein degradation. The compound inhibits TPP2 by binding to its active site, preventing the enzyme from cleaving peptide bonds. This inhibition can lead to various downstream effects, including modulation of cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2S)-Aminobutyryl-L-Prolin-n-Pentylamid: Ähnliche Struktur mit einer Pentylamidgruppe anstelle einer Butylamidgruppe.

(2S)-Aminobutyryl-L-Prolin-n-Hexylamid: Ähnliche Struktur mit einer Hexylamidgruppe anstelle einer Butylamidgruppe.

Einzigartigkeit

(2S)-Aminobutyryl-L-Prolin-n-Butylamid ist aufgrund seiner spezifischen Kombination einer Aminobutyryl-Gruppe und eines Prolin-Rests, der mit einer n-Butylamid-Kette verbunden ist, einzigartig. Diese einzigartige Struktur ermöglicht es ihm, mit spezifischen molekularen Zielstrukturen wie TPP2 mit hoher Affinität und Selektivität zu interagieren. Die Fähigkeit der Verbindung, die Enzymaktivität und Protein-Protein-Wechselwirkungen zu modulieren, macht sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen .

Eigenschaften

Molekularformel |

C13H25N3O2 |

|---|---|

Molekulargewicht |

255.36 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-aminobutanoyl]-N-butylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H25N3O2/c1-3-5-8-15-12(17)11-7-6-9-16(11)13(18)10(14)4-2/h10-11H,3-9,14H2,1-2H3,(H,15,17)/t10-,11-/m0/s1 |

InChI-Schlüssel |

ZUFOHXXZTMOECH-QWRGUYRKSA-N |

Isomerische SMILES |

CCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC)N |

Kanonische SMILES |

CCCCNC(=O)C1CCCN1C(=O)C(CC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838139.png)

![(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)